B1575155 Lengsin (270-279)

Lengsin (270-279)

Cat. No.: B1575155
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lengsin (270-279) is a synthetic peptide fragment derived from the human lens protein Lengsin. The full-length Lengsin protein is a structurally important component abundantly expressed in the transparent human eye lens and shares significant structural homology with glutamine synthetase, though it is catalytically inactive for that enzymatic reaction . Research indicates that the expression of Lengsin is significantly downregulated in cataractous lenses, suggesting a critical role in maintaining lens homeostasis and transparency . Studies on the full protein have proposed a chaperone-like function, with evidence showing it can bind hydrophobic probes and alleviate amyloid-β induced toxicity in model systems, implying an ability to prevent harmful protein aggregation . Consequently, the Lengsin (270-279) peptide serves as a vital research tool for investigating the specific functional domains of Lengsin, its role in lens physiology, and the molecular mechanisms underlying cataract development. Its primary research applications include use in antibody production, epitope mapping, binding assays, and as an analyte in studies focused on protein aggregation and lens cell pathology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

sequence

FLPEFGISSA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Lengsin (270-279)

Origin of Product

United States

Molecular Mechanisms of Antigen Processing and Presentation of Lengsin 270 279

Intracellular Processing Pathways Leading to Lengsin (270-279) Generation

The generation of peptide epitopes for MHC class I presentation is a fundamental cellular process for immune surveillance. For intracellular proteins like Lengsin, this pathway is the primary route for generating the peptides that will be displayed to CD8+ cytotoxic T lymphocytes.

The prevailing model for the generation of MHC class I-presented peptides involves the degradation of cytosolic and nuclear proteins by the proteasome. nih.gov This large, multi-catalytic protease complex is responsible for the breakdown of a significant portion of intracellular proteins, producing short peptides of varying lengths. nih.gov While direct experimental evidence specifically detailing the proteasomal degradation of the full-length Lengsin protein to yield the exact Lengsin (270-279) fragment is not extensively documented, the natural processing of this peptide has been demonstrated. researchgate.net

Research has shown that cytotoxic T lymphocyte clones specific for Lengsin (270-279) are capable of recognizing and lysing tumor cells that endogenously express the Lengsin protein. researchgate.netCurrent time information in JP. This finding strongly suggests that Lengsin (270-279) is a product of the cell's natural antigen processing machinery. researchgate.net The ability of the immune system to detect this peptide on the surface of intact tumor cells implies that it is generated intracellularly and follows the conventional MHC class I antigen processing pathway.

Following its generation in the cytosol, the Lengsin (270-279) peptide is then believed to be transported into the endoplasmic reticulum (ER). This translocation is typically mediated by the Transporter associated with Antigen Processing (TAP), a protein complex embedded in the ER membrane that selectively pumps short peptides from the cytosol into the ER lumen. nih.gov Once inside the ER, the peptide becomes available for loading onto MHC class I molecules.

Major Histocompatibility Complex (MHC) Class I Presentation of Lengsin (270-279)

The presentation of Lengsin (270-279) on the cell surface is critically dependent on its binding to a specific MHC class I molecule, namely HLA-A*0201. researchgate.netCurrent time information in JP. MHC class I molecules are heterodimeric proteins consisting of a heavy chain and a light chain called beta-2 microglobulin. The heavy chain contains a peptide-binding groove where peptides like Lengsin (270-279) are cradled.

The selection of Lengsin (270-279) as a potential CTL epitope was initially guided by computational algorithms that predicted its binding affinity for the HLA-A0201 allele. Current time information in JP. Subsequent experimental validation confirmed this prediction. The amino acid sequence of Lengsin (270-279), FLPEFGISSA, contains anchor residues that are thought to fit snugly into the binding pockets of the HLA-A0201 molecule, leading to a stable peptide-MHC complex.

Studies have demonstrated that Lengsin (270-279)-specific CTL clones can efficiently lyse target cells that have been pulsed with the synthetic Lengsin (270-279) peptide in an HLA-A*0201-restricted manner. Current time information in JP. More importantly, these CTLs also recognize and eliminate tumor cells that naturally process and present this peptide. researchgate.netCurrent time information in JP. This recognition is highly specific, as the CTL activity is blocked by antibodies that target the HLA-A2 molecule. Current time information in JP.

The functional avidity of CTL clones for the Lengsin (270-279)-HLA-A*0201 complex is a key determinant of the ensuing immune response. Research has shown that different CTL clones can exhibit varying degrees of avidity for this complex. Current time information in JP. High-avidity CTLs are particularly effective at recognizing and killing target cells, even those that may present a low density of the Lengsin (270-279) peptide on their surface.

The successful presentation of Lengsin (270-279) by HLA-A*0201 on the surface of lung carcinoma cells establishes it as a bona fide tumor-associated antigen. researchgate.net This molecular display serves as a critical signal for the adaptive immune system, flagging the cancerous cell for destruction by cytotoxic T lymphocytes.

Peptide SequencePredicted HLA-A*0201 Binding AffinityExperimental Validation
Lengsin (270-279) HighConfirmed CTL recognition
Lengsin (206-215)HighConfirmed CTL recognition
Other Lengsin PeptidesVariableNot all induced CTL response

Immunological Recognition and Functional Activity of Lengsin 270 279

T-Cell Receptor (TCR) Recognition of the Lengsin (270-279) - HLA-A*0201 Complex

The recognition of the Lengsin (270-279) peptide by T-cells is a highly specific process mediated by the interaction between the T-cell receptor (TCR) and the peptide-HLA (Human Leukocyte Antigen) complex. nih.govcancergrandchallenges.org For an immune response to be initiated against a peptide, it must be presented on the surface of a cell by an HLA molecule.

Research has demonstrated that Lengsin (270-279) is an HLA-A0201-restricted epitope. nih.govresearchgate.net This means that the peptide binds effectively to the HLA-A0201 molecule, one of the most common HLA types. This binding forms a complex that can be recognized by the TCRs of specific CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.gov

Studies have shown that a CTL clone specific for Lengsin (270-279) can recognize and lyse target cells that are positive for both HLA-A0201 and Lengsin. nih.govncc.go.jpncc.go.jp This recognition is highly specific and restricted by the HLA-A0201 molecule, confirming the crucial role of this particular HLA allele in presenting the Lengsin (270-279) peptide to the immune system. The interaction is a cornerstone of the adaptive immune response against cells expressing the Lengsin protein. nih.govnih.gov

Table 1: Recognition of Lengsin (270-279) by Specific CTL Clones

Target CellsHLA-A*0201 StatusLengsin ExpressionRecognition by Lengsin (270-279)-specific CTL clone
T2 cells pulsed with Lengsin (270-279)+N/A (externally pulsed)Yes
COS-7 cells++Yes
Lung carcinoma cells++Yes
Lung carcinoma cells-+No

Data derived from studies demonstrating the HLA-A0201-restricted recognition of Lengsin (270-279). nih.govncc.go.jpncc.go.jp*

Induction of Peptide-Specific Cytotoxic T Lymphocyte Responses in Research Models

The immunogenicity of Lengsin (270-279) has been validated through the successful induction of peptide-specific CTL responses in various research models. nih.govnih.gov These studies are fundamental in establishing the potential of this peptide for use in immunotherapeutic strategies.

In one key study, HLA-A*0201 transgenic mice were immunized with several Lengsin-derived peptides. nih.gov Among these, Lengsin (270-279) was shown to induce peptide-specific CTLs. nih.gov These CTLs were capable of lysing target cells presenting the Lengsin (270-279) peptide.

Furthermore, these findings were translated to human cells. In vitro stimulation of human peripheral blood lymphocytes with the Lengsin (270-279) peptide also led to the induction of human peptide-specific CTLs. nih.govresearchgate.net From these, CTL clones specific for Lengsin (270-279) were successfully generated. nih.govncc.go.jpncc.go.jpniph.go.jp These generated human CTL clones demonstrated the ability to specifically recognize and kill lung carcinoma cells that were positive for both HLA-A*0201 and Lengsin, indicating that Lengsin (270-279) is naturally processed and presented on the surface of these cancer cells. nih.govresearchgate.net

The induction of a robust CTL response is a critical requirement for effective anti-tumor immunity. frontiersin.org The ability of Lengsin (270-279) to stimulate such a response underscores its relevance as a target for cancer vaccines and other T-cell-based immunotherapies. nih.gov

Table 2: Summary of Research Findings on Lengsin (270-279) CTL Induction

Research ModelMethodOutcome
HLA-A0201 transgenic miceImmunization with Lengsin (270-279) peptideInduction of peptide-specific CTLs
Human peripheral blood lymphocytesIn vitro stimulation with Lengsin (270-279) peptideInduction of human peptide-specific CTLs
Human CTL clonesGeneration from stimulated peripheral blood lymphocytesEstablished Lengsin (270-279)-specific CTL clones that recognize and kill HLA-A0201+/Lengsin+ tumor cells

This table summarizes findings from research on the induction of CTLs by the Lengsin (270-279) peptide. nih.govresearchgate.net

Structure Activity Relationships Sar of Lengsin 270 279

Amino Acid Residues Critical for HLA-A*0201 Binding

The binding of a peptide to an MHC class I molecule is a highly specific event, largely dictated by the presence of "anchor" residues within the peptide sequence. These residues fit into corresponding pockets within the MHC binding groove, providing the necessary stability for the peptide-MHC complex to be presented on the cell surface. For the HLA-A*0201 allele, the primary anchor residues are typically located at position 2 (P2) and the C-terminus (P9 or P10 for decapeptides) of the peptide.

In the case of Lengsin (270-279) (FLPEFGISSA), the amino acid at P2 is Leucine (L), and the C-terminal residue at P10 is Alanine (B10760859) (A). Leucine at P2 is a canonical primary anchor residue for HLA-A*0201, known to fit snugly into the hydrophobic B pocket of the binding groove. While Alanine at the C-terminus is not the most common anchor, it is tolerated. Valine (V) and Leucine (L) are more preferred at the C-terminal position for strong binding.

While direct experimental data from techniques like alanine scanning mutagenesis specifically for Lengsin (270-279) is not extensively published, predictions based on established HLA-A0201 binding motifs provide a strong indication of the critical nature of these anchor residues. Substitution of the Leucine at P2 would be expected to significantly diminish the binding affinity of the peptide to the HLA-A0201 molecule.

Table 1: Predicted Role of Lengsin (270-279) Residues in HLA-A*0201 Binding

PositionAmino AcidPredicted Role in HLA-A*0201 Binding
P1Phenylalanine (F)Secondary Anchor/TCR Contact
P2Leucine (L)Primary Anchor
P3Proline (P)TCR Contact/Conformation
P4Glutamic Acid (E)TCR Contact/Solvent Exposed
P5Phenylalanine (F)TCR Contact
P6Glycine (G)TCR Contact/Flexibility
P7Isoleucine (I)TCR Contact
P8Serine (S)TCR Contact/Solvent Exposed
P9Serine (S)Secondary Anchor/TCR Contact
P10Alanine (A)Primary Anchor

Hotspots for T-Cell Receptor Interaction on Lengsin (270-279)

Once the Lengsin (270-279) peptide is nestled within the HLA-A*0201 groove, the exposed residues on the peptide's surface become the primary interface for recognition by the T-cell receptor. These "hotspots" are crucial for the specificity and avidity of the T-cell response. Generally, residues at positions P1, P3, P4, P5, P6, P7, and P8 are considered potential TCR contact points.

For Lengsin (270-279), this implies that the central portion of the peptide, including Phenylalanine (P1), Proline (P3), Glutamic Acid (P4), Phenylalanine (P5), Glycine (P6), Isoleucine (P7), and Serine (P8), likely forms the epitope recognized by the TCR. The specific combination and spatial arrangement of these side chains create a unique surface that is interrogated by the complementarity-determining regions (CDRs) of the TCR. The interaction between these peptide residues and the TCR determines the activation of the T-cell and the subsequent killing of the tumor cell. The precise identification of these hotspots would typically require experimental validation through techniques such as X-ray crystallography of the TCR-peptide-MHC complex or mutational analyses assessing T-cell activation.

Conformational Analysis of Lengsin (270-279) within the MHC Binding Groove

The conformation of Lengsin (270-279) when bound to HLA-A*0201 is a critical determinant of its immunogenicity. Peptides typically adopt a bulged conformation in the center when bound to class I MHC molecules, with the N- and C-termini anchored securely in the groove. This central bulge presents the TCR contact residues outwards, away from the MHC molecule, facilitating their recognition.

Research Methodologies and Analytical Approaches for Lengsin 270 279 Studies

Peptide Synthesis and Purification Techniques for Research Applications

The generation of high-purity Lengsin (270-279) peptide is a fundamental prerequisite for its use in research. The standard method for producing this and other similar peptides is through chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS): SPPS allows for the stepwise construction of the peptide chain on a solid resin support. thermofisher.comnih.gov This technique is highly efficient and can be automated, facilitating the production of peptides with a defined sequence. ncc.go.jp The process involves cycles of coupling and deprotection of amino acids to build the desired peptide, in this case, the Lengsin (270-279) sequence: FLPEFGISSA. researchgate.net The choice of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl), is a critical parameter in the synthesis strategy. ncc.go.jp

Once the synthesis is complete, the crude peptide is cleaved from the resin and must undergo rigorous purification to remove by-products and truncated sequences. thermofisher.com

Purification by High-Performance Liquid Chromatography (HPLC): The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). thermofisher.com This technique separates the target peptide from impurities based on its hydrophobicity. thermofisher.com The use of volatile mobile phases in RP-HPLC is advantageous as it simplifies the recovery of the purified peptide. nih.gov The purity of the final peptide product is typically assessed by analytical HPLC and mass spectrometry to ensure it is suitable for use in sensitive biological assays. nih.gov

While specific synthesis and purification parameters for every batch of Lengsin (270-279) used in published research are not always detailed, the principles of SPPS and RP-HPLC are the established standards in the field for producing research-grade peptides. nih.govuni-bonn.de

Immunological Assays for Lengsin (270-279)-Specific Responses

To determine if Lengsin (270-279) can elicit a specific immune response, researchers employ a variety of immunological assays. These assays are designed to detect and quantify the activity of cytotoxic T lymphocytes (CTLs) that recognize this specific peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay: The ELISPOT assay is a highly sensitive method used to measure the frequency of cytokine-secreting cells at the single-cell level. nih.govnih.govsigmaaldrich.com In the context of Lengsin (270-279), this assay is used to detect interferon-gamma (IFN-γ) released by CTLs upon stimulation with the peptide. researchgate.net An increased number of spots in wells containing the Lengsin (270-279) peptide compared to control wells indicates a specific T-cell response. nih.gov The optimization of assay parameters, such as the concentration of the coating antibody and proper gating during analysis, is crucial for obtaining reliable results with a high signal-to-noise ratio. nih.govsigmaaldrich.com

Cytotoxicity Assays: Cytotoxicity assays directly measure the ability of CTLs to kill target cells presenting the Lengsin (270-279) peptide. A common method is the chromium-51 (B80572) (⁵¹Cr) release assay, where target cells are labeled with ⁵¹Cr. nih.gov If the CTLs recognize and lyse the target cells, ⁵¹Cr is released and can be quantified. nih.gov Newer, non-radioactive methods based on live-cell imaging are also available and offer high sensitivity. nih.gov These assays can detect the killing of target cells, either those artificially pulsed with the peptide or those endogenously expressing and presenting the epitope. nih.gov

Research has successfully generated Lengsin (270-279)-specific CTL clones. These clones have been shown to recognize and lyse specific target cells in an HLA-A*0201-restricted manner, confirming the peptide's ability to be processed and presented on the cell surface. researchgate.netresearchgate.net

Target Cell TypeRecognition by Lengsin (270-279)-Specific CTL CloneHLA Restriction
Peptide-pulsed T2 cellsYesHLA-A0201
COS-7 cells expressing HLA-A0201 and LengsinYesHLA-A0201
HLA-A0201+/Lengsin+ lung carcinoma cellsYesHLA-A*0201

This table summarizes the findings from studies demonstrating the specific recognition of various target cells by Lengsin (270-279)-specific CTL clones, as reported in scientific literature. ncc.go.jpresearchgate.netresearchgate.net

Biochemical and Biophysical Methods for Peptide-MHC Interaction Studies

The interaction between the Lengsin (270-279) peptide and the MHC molecule is a critical determinant of its immunogenicity. Biochemical and biophysical methods are employed to characterize the affinity and stability of this peptide-MHC complex.

Peptide-MHC Binding Assays: The ability of Lengsin (270-279) to bind to specific MHC molecules, particularly HLA-A*0201, is a key indicator of its potential as a T-cell epitope. nih.gov In vitro cellular binding assays are used to measure this affinity. researchgate.net These assays often utilize cells that are deficient in their own peptide processing machinery, such as T2 cells, which have a high surface expression of "empty" MHC class I molecules. By incubating these cells with varying concentrations of the peptide, the binding affinity can be determined. nih.gov

Stability of the Peptide-MHC Complex: The stability of the Lengsin (270-279)-HLA-A0201 complex is another important factor influencing the magnitude of the T-cell response. A more stable complex will be present on the cell surface for a longer duration, increasing the likelihood of T-cell recognition. Thermal denaturation measurements can be used to assess the stability of peptide-MHC complexes. nih.gov In these experiments, the temperature at which the complex dissociates is measured, providing an indication of its thermal stability. nih.gov While specific stability data for the Lengsin (270-279)-HLA-A0201 complex is not widely published, these methods are the standard for such determinations. nih.gov

Research Applications and Translational Potential of Lengsin 270 279 in Immunological Studies

Lengsin (270-279) as a Research Tool for Immune Monitoring

The specific characteristics of Lengsin (270-279) make it a valuable tool for immune monitoring, a critical component of immuno-oncology studies for understanding and predicting the immune system's response to therapeutic interventions. nih.govprecisionformedicine.com Immune monitoring assays are essential for characterizing immune responses, identifying mechanisms of immune evasion, and developing biomarkers. nyu.edu

Research has focused on the ability of Lengsin (270-279) to induce peptide-specific cytotoxic T lymphocytes (CTLs). nih.gov In studies utilizing HLA-A*0201 transgenic (HHD) mice, Lengsin (270-279) was one of two peptides derived from the Lengsin protein that successfully induced a specific CTL response. nih.gov This finding was subsequently replicated in vitro with human peripheral blood lymphocytes, where Lengsin (270-279) also induced human peptide-specific CTLs. nih.gov

A key aspect of its utility as a research tool is the ability of CTL clones specific for Lengsin (270-279) to recognize and target cells that naturally process and present this peptide. nih.gov Research has demonstrated that these CTL clones can specifically recognize:

Peptide-pulsed T2 cells. nih.govresearchgate.net

COS-7 cells engineered to express both HLA-A*0201 and Lengsin. nih.govncc.go.jp

Lung carcinoma cells that are positive for both HLA-A*0201 and Lengsin. nih.govresearchgate.net

This indicates that Lengsin (270-279) is naturally processed and presented on the surface of lung carcinoma cells via HLA-A*0201 molecules. nih.gov This natural presentation is a crucial validation criterion for its use in monitoring tumor-specific immune responses. nih.gov The ability to generate and use Lengsin (270-279)-specific CTLs allows researchers to monitor the presence and activity of an anti-tumor immune response in preclinical models and potentially in clinical samples.

Table 1: Cellular Targets Recognized by Lengsin (270-279)-Specific CTL Clones

Cell TypeDescriptionRecognition by Lengsin (270-279) CTLsHLA RestrictionReference
T2 cellsA human cell line deficient in TAP, making them ideal for peptide-pulsing experiments.Yes (when pulsed with peptide)HLA-A0201 nih.govresearchgate.net
COS-7 cellsA fibroblast-like cell line derived from monkey kidney tissue.Yes (when expressing HLA-A0201 and Lengsin)HLA-A0201 nih.govncc.go.jp
Lung Carcinoma CellsCancer cells derived from lung tumors.Yes (when HLA-A0201+/Lengsin+)HLA-A*0201 nih.govresearchgate.net

Lengsin (270-279) as a Target for Immunotherapeutic Research Development

The identification of Lengsin (270-279) as a naturally presented tumor antigen has significant implications for the development of new immunotherapies for lung cancer. nih.gov Tumor antigens are crucial targets for cancer immunotherapy, which aims to leverage the body's immune system to fight cancer. ludwigcancerresearch.orguvaphysicianresource.com

The research into Lengsin (270-279) originated from a search for HLA-A*0201-restricted epitopes from the Lengsin protein, with the goal of extending the applicability of Lengsin-based T-cell immunotherapies. nih.gov The successful induction of tumor-reactive CTLs by this peptide highlights its potential as a new target for antigen-specific T-cell immunotherapy against lung cancer. nih.gov

The development of immunotherapies targeting Lengsin (270-279) could involve several approaches, such as:

Peptide-based vaccines: Using the Lengsin (270-279) peptide to vaccinate patients and stimulate their own immune systems to produce CTLs that can recognize and destroy tumor cells expressing the antigen.

Adoptive cell transfer: Genetically engineering a patient's T cells to express a T-cell receptor (TCR) that specifically recognizes the Lengsin (270-279) peptide presented by HLA-A*0201 on tumor cells. These engineered cells would then be infused back into the patient.

The fact that Lengsin (270-279) is a shared antigen, meaning it is found in tumors from different individuals, increases its potential as a broadly applicable immunotherapeutic target. nih.gov Its inclusion in databases of T cell-defined human tumor antigens underscores its validation as a legitimate target for further research. nih.gov

Table 2: Research Findings on Lengsin (270-279) Immunogenicity

Research ModelFindingImplication for ImmunotherapyReference
HLA-A0201 Transgenic MiceImmunization with Lengsin (270-279) induced peptide-specific CTLs.Demonstrates in vivo immunogenicity and potential for vaccine development. nih.gov
Human Peripheral Blood LymphocytesIn vitro stimulation with Lengsin (270-279) induced human peptide-specific CTLs.Confirms the relevance of the peptide for the human immune system. nih.gov
Human CTL ClonesLengsin (270-279)-specific CTLs recognize and kill lung carcinoma cells in an HLA-A0201-restricted manner.Provides direct evidence of its potential as a target for T-cell based therapies. nih.govresearchgate.net

Future Directions and Unanswered Questions in Lengsin 270 279 Research

Elucidation of Additional Processing Pathways for Lengsin (270-279)

Current evidence suggests that Lengsin (270-279) is naturally processed and presented on the surface of lung carcinoma cells. nih.gov However, the precise intracellular mechanisms governing this process are not fully understood. Future investigations should aim to identify the specific proteases and cellular machinery responsible for cleaving the full-length Lengsin protein to generate the 270-279 peptide fragment. Understanding these pathways is crucial, as the efficiency of antigen processing can directly impact the level of epitope presentation and subsequent T-cell recognition. Research in this area could involve a combination of biochemical assays to identify cleavage-mediating enzymes and molecular biology techniques to study the regulation of Lengsin protein degradation.

Investigation of Cross-Reactivity with Other Peptide Epitopes

A critical area of future immunological research is the potential for T-cells that recognize Lengsin (270-279) to cross-react with other peptide epitopes, whether from pathogens or other human proteins. nih.gov Such cross-reactivity can have significant implications, potentially leading to off-target effects or, conversely, providing broader immune protection. nih.gov Studies have shown that extensive peptide similarities exist across different biological entities, which can lead to immunological cross-reactivity. nih.gov Future research should involve screening T-cell clones specific for Lengsin (270-279) against libraries of peptides from various sources to identify any potential cross-reactive epitopes. This could involve techniques like peptide-MHC tetramer staining and functional T-cell assays. A patent related to Lengsin-derived peptides suggests that the absence of binding to alternative peptide-HLA complexes is a key indicator that a T-cell receptor (TCR) is not highly cross-reactive. google.com

Development of Novel Analytical Techniques for Enhanced Detection

The ability to accurately and sensitively detect Lengsin (270-279) in biological samples is paramount for both research and potential future applications. While current methods like mass spectrometry and immunoassays are valuable, there is a continuous need for improved analytical techniques. ijsra.netbiosynth.com Future developments could focus on:

High-Sensitivity Mass Spectrometry: Advanced mass spectrometry techniques, such as electron-transfer dissociation (ETD), can provide detailed sequence information for unambiguous peptide identification, even for post-translationally modified peptides. nih.gov

Novel Immunoassays: The development of highly specific monoclonal antibodies against Lengsin (270-279) could lead to more sensitive and robust enzyme-linked immunosorbent assays (ELISAs) or other immunoassay formats. mybiosource.comresearchgate.net

Chromatographic Methods: Techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for the purification and quantification of peptides, ensuring the quality of research materials. ijsra.netbiosynth.com

Table 1: Comparison of Potential Analytical Techniques for Lengsin (270-279) Detection

Technique Principle Advantages Considerations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized peptides. High specificity and sensitivity; can identify post-translational modifications. Requires sophisticated instrumentation and data analysis.
ELISA Uses specific antibodies to detect the peptide. High throughput and relatively simple to perform. Dependent on the availability of high-affinity, specific antibodies.
HPLC/UPLC Separates peptides based on their physicochemical properties. Excellent for purification and quantification. May require coupling with other techniques (like MS) for definitive identification.

Exploration of Lengsin (270-279) in Diverse Immunological Research Contexts (excluding clinical trials)

Beyond its initial identification in lung cancer, the role of Lengsin (270-279) in other immunological contexts remains largely unexplored. Future non-clinical research could investigate its involvement in:

Autoimmunity: Given that Lengsin is an eye lens protein, it would be valuable to investigate whether immune responses against Lengsin (270-279) are associated with any autoimmune conditions affecting the eye or other tissues.

Infectious Diseases: Research could explore if any microbial peptides share sequence homology with Lengsin (270-279), which could lead to cross-reactive immune responses during infection.

Basic Immunology: Lengsin (270-279) can serve as a model antigen to study the fundamental processes of T-cell activation, tolerance, and memory in HLA-A*0201-restricted immune responses. nih.gov Studies in transgenic mouse models have already been utilized to induce peptide-specific CTLs. nih.gov

By pursuing these future research directions, the scientific community can build a more comprehensive understanding of the chemical compound Lengsin (270-279) and its place within the complex landscape of immunology.

Q & A

Q. How was Lengsin (270-279) identified as an HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope?

Lengsin (270-279) was identified through peptide screening using HLA-A0201 transgenic mice and human peripheral blood lymphocytes (PBLs). Computational tools predicted candidate epitopes from the Lengsin protein sequence, followed by experimental validation via cytotoxicity assays. Peptide-pulsed T2 cells (HLA-A0201-positive) were used to stimulate CTLs, with specific lysis measured at varying peptide concentrations (e.g., 0.1–10 μM). The epitope’s natural processing was confirmed by its ability to generate CTL clones that recognize HLA-A*0201+/Lengsin+ lung carcinoma cells .

Q. What methodologies confirm the specificity of CTLs induced by Lengsin (270-279)?

Specificity is validated through:

  • Peptide pulsing : CTLs are exposed to T2 cells pulsed with Lengsin (270-279) or irrelevant peptides (e.g., HIV-gag). Specific lysis >10% indicates epitope specificity.
  • HLA restriction : Blocking HLA-A*0201 with monoclonal antibodies abolishes target cell lysis.
  • Cross-reactivity tests : CTLs are tested against HLA-A*0201-negative cells or cells expressing unrelated antigens. Data should include dose-response curves (e.g., % specific lysis vs. peptide concentration) and statistical analysis of triplicate experiments .

Q. What in vitro models validate the antigen presentation of Lengsin (270-279)?

  • COS-7 cells : Co-transfected with HLA-A*0201 and Lengsin plasmids to confirm endogenous antigen processing.
  • Lung carcinoma cell lines : HLA-A0201+/Lengsin+ cells are lysed by CTLs, while HLA-A0201−/Lengsin+ cells are not.
  • Negative controls : Use cells lacking either HLA-A*0201 or Lengsin expression. Results should show <5% non-specific lysis .

Advanced Research Questions

Q. How can researchers optimize peptide concentration in cytotoxicity assays for Lengsin (270-279)?

  • Titration experiments : Test peptide concentrations from 0.01 μM to 100 μM to identify the EC50 (concentration yielding 50% maximal lysis). For Lengsin (270-279), cytotoxicity plateaus at ~10 μM (see Figure 2 in ).
  • Kinetic analysis : Measure lysis at multiple timepoints (e.g., 4, 12, 24 hours) to determine optimal incubation duration.
  • Data normalization : Express results as % specific lysis relative to maximum and minimum controls (e.g., T2 cells without peptide) .

Q. What strategies address variability in CTL response across different donors?

  • Donor screening : Pre-screen PBL donors for HLA-A*0201 positivity using flow cytometry.
  • Statistical powering : Include ≥10 donors to account for inter-individual variation in T-cell receptor repertoires.
  • Adjuvant optimization : Test cytokines (e.g., IL-2, IL-7) to enhance CTL proliferation in low-responder donors.
  • Data reporting : Use boxplots to display median, quartiles, and outliers in lysis percentages .

Q. How does Lengsin (270-279) compare to other epitopes (e.g., Lengsin 206-215) in inducing high-affinity CTLs?

  • Affinity assays : Measure TCR-peptide-MHC binding kinetics using surface plasmon resonance.
  • Functional avidity : Compare peptide concentrations required for half-maximal lysis (lower EC50 indicates higher avidity).
  • Transcriptomic profiling : Use single-cell RNA sequencing to identify clonal expansion and effector molecule expression (e.g., perforin, granzyme B) in CTLs. Lengsin (270-279) shows superior avidity in HLA-A*0201 contexts compared to Lengsin (206-215), as evidenced by EC50 values and sustained memory T-cell responses .

Q. What bioinformatics tools predict potential cross-reactivity of Lengsin (270-279)-specific CTLs?

  • NetMHCpan 4.0 : Predicts binding affinity to off-target HLA alleles.
  • BlastP alignment : Screens Lengsin (270-279) against human proteome databases to exclude homology with self-antigens.
  • Molecular docking : Simulates TCR-peptide-MHC interactions to identify structural overlaps with autoantigens. Cross-reactivity risk is low if alignment scores <30% identity and docking energy >−7 kcal/mol .

Q. How to analyze discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Immune microenvironment factors : In vivo models may exhibit immunosuppressive cells (e.g., Tregs) or cytokines (e.g., TGF-β) absent in vitro. Use flow cytometry to quantify infiltrating immune subsets.
  • Peptide stability : Assess in vivo degradation via mass spectrometry of serum samples.
  • Dose calibration : Adjust peptide doses to account for pharmacokinetic differences (e.g., murine vs. human clearance rates). Contradictions often arise from tumor microenvironment heterogeneity, requiring multi-omics validation (e.g., scRNA-seq + IHC) .

Data Presentation Guidelines

  • Tables : Include EC50 values, donor demographics, and statistical tests (e.g., ANOVA p-values). Follow formatting rules in (e.g., bold compound IDs, avoid color).
  • Figures : Label axes as “Peptide Concentration (μM)” and “% Specific Lysis.” Use error bars for SEM.
  • Supplemental Data : Upload raw flow cytometry files, TCR sequencing data, and peptide synthesis protocols as supplemental materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.